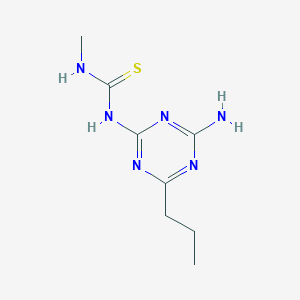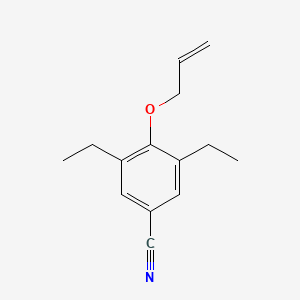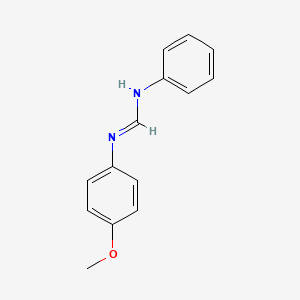
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester is a chemical compound known for its unique structural properties and reactivity. This compound is often used in various chemical reactions and industrial applications due to its stability and functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester typically involves the reaction of methanesulfonic acid with trifluoromethylsulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester undergoes various types of chemical reactions, including:
Substitution Reactions: The ester group can be substituted by nucleophiles such as amines or alcohols.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of simpler sulfonate esters or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
The major products formed from these reactions include various sulfonate esters, sulfonic acids, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester has several applications in scientific research:
Biology: Employed in the modification of biomolecules to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism by which methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester exerts its effects involves the interaction of its functional groups with various molecular targets. The trifluoromethylsulfonyl group is highly electronegative, making it a strong electron-withdrawing group. This property allows the compound to participate in various electrophilic and nucleophilic reactions, influencing the reactivity and stability of the molecules it interacts with.
Comparación Con Compuestos Similares
Similar Compounds
- Methanesulfonic acid, trifluoro-, methyl ester
- Methanesulfonic acid, trifluoro-, 2,4-bis(1,1-dimethylethyl)phenyl ester
- Methanesulfonic acid, trifluoro-, 3-amino-2-[(1,1-dimethylethyl)dimethylsilyl]phenyl ester
Uniqueness
Methanesulfonic acid, trifluoro-, bis(1,1-dimethylethyl)methylsilyl ester is unique due to its specific combination of functional groups, which confer distinct reactivity and stability. The presence of both the trifluoromethylsulfonyl and silyl ester groups allows for versatile applications in various fields, making it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
105866-92-0 |
|---|---|
Fórmula molecular |
C10H21F3O3SSi |
Peso molecular |
306.42 g/mol |
Nombre IUPAC |
[ditert-butyl(methyl)silyl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H21F3O3SSi/c1-8(2,3)18(7,9(4,5)6)16-17(14,15)10(11,12)13/h1-7H3 |
Clave InChI |
YDBFULZNEUNFDG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)[Si](C)(C(C)(C)C)OS(=O)(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-Methylpropyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-4(1H)-one](/img/structure/B14339445.png)







![N-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-4-fluorobenzamide](/img/structure/B14339498.png)





